molecular formula C20H35NO11 B12308937 1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one

1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one

Cat. No.: B12308937
M. Wt: 465.5 g/mol
InChI Key: BSKMCHXCKWARJQ-UHFFFAOYSA-N
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Description

1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one is a complex organic compound characterized by multiple hydroxyl groups and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one typically involves multi-step organic reactions. These steps may include:

    Protection and deprotection of hydroxyl groups: To control the reactivity of the hydroxyl groups, protecting groups are often used during the synthesis.

    Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Glycosylation reactions: The attachment of sugar moieties to the core structure is a key step in the synthesis.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Optimization of reaction conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are carefully optimized.

    Scale-up processes: Techniques such as continuous flow chemistry may be employed to scale up the production from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while reduction of carbonyl groups may regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s structure suggests potential applications in studying carbohydrate-protein interactions. It may serve as a model compound for understanding the behavior of glycosylated molecules in biological systems.

Medicine

In medicine, the compound’s potential bioactivity could be explored for therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism by which 1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to enzymes or receptors: The compound’s structure may allow it to bind to specific enzymes or receptors, modulating their activity.

    Pathway modulation: By interacting with key molecules in biological pathways, the compound may influence cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one: A simpler analog lacking the additional sugar moiety.

    1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one: Another analog with a different sugar moiety.

Uniqueness

The uniqueness of 1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one lies in its complex structure, which combines multiple hydroxyl groups and a pyrrolidinone ring with a glycosylated moiety

Properties

IUPAC Name

1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKMCHXCKWARJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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